molecular formula C17H15BrN2OS B10950601 3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B10950601
M. Wt: 375.3 g/mol
InChI Key: SWNDWTMZPDIPOR-UHFFFAOYSA-N
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Description

3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a complex organic compound that features a bromine atom, a cyano group, and a tetrahydrocycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene with bromine to introduce the bromine atom. This is followed by the reaction with benzoyl chloride to form the benzamide group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with lithium aluminum hydride would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is not well-documented. its structural features suggest that it may interact with biological targets such as enzymes or receptors. The cyano group and the thiophene ring are known to participate in various biochemical interactions, potentially affecting molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

InChI

InChI=1S/C17H15BrN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21)

InChI Key

SWNDWTMZPDIPOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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